N'-Hydroxy-1-methoxycyclohexane-1-carboximidamide

Catalog No.
S13808559
CAS No.
M.F
C8H16N2O2
M. Wt
172.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-Hydroxy-1-methoxycyclohexane-1-carboximidamide

Product Name

N'-Hydroxy-1-methoxycyclohexane-1-carboximidamide

IUPAC Name

N'-hydroxy-1-methoxycyclohexane-1-carboximidamide

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

InChI

InChI=1S/C8H16N2O2/c1-12-8(7(9)10-11)5-3-2-4-6-8/h11H,2-6H2,1H3,(H2,9,10)

InChI Key

IFIWOYCGAOHVSE-UHFFFAOYSA-N

Canonical SMILES

COC1(CCCCC1)C(=NO)N

Isomeric SMILES

COC1(CCCCC1)/C(=N/O)/N

N'-Hydroxy-1-methoxycyclohexane-1-carboximidamide is a chemical compound characterized by its unique structure, which includes a hydroxylamine functional group and a methoxy group attached to a cyclohexane ring. This compound is classified under carboximidamides, which are known for their diverse chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry. The molecular formula of N'-Hydroxy-1-methoxycyclohexane-1-carboximidamide is C7H14N2O2C_7H_{14}N_2O_2, and it possesses a distinctive InChI key that aids in its identification in chemical databases.

  • Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oximes or nitriles.
  • Reduction: It can undergo reduction reactions with reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or hydroxylamines.
  • Substitution: The compound is capable of undergoing substitution reactions with halogens or other nucleophiles, which can yield various substituted derivatives.

These reactions highlight its versatility as a reagent in organic synthesis.

Research indicates that N'-Hydroxy-1-methoxycyclohexane-1-carboximidamide exhibits potential biological activities. It has been studied for its ability to inhibit specific enzymes, affecting their activity and leading to various biochemical effects. Additionally, the compound may interact with proteins and other biomolecules, influencing cellular pathways and processes relevant to pharmacology and biochemistry.

The synthesis of N'-Hydroxy-1-methoxycyclohexane-1-carboximidamide typically involves several steps:

  • Formation of Cyclohexanone Oxime: The process begins with the reaction of cyclohexanone with hydroxylamine to produce cyclohexanone oxime.
  • Reaction with Methoxyamine: The cyclohexanone oxime is then reacted with methoxyamine, leading to the formation of N'-Hydroxy-1-methoxycyclohexane-1-carboximidamide.

This multi-step synthesis showcases the compound's derivation from simpler organic precursors.

N'-Hydroxy-1-methoxycyclohexane-1-carboximidamide has several notable applications:

  • Organic Synthesis: It serves as a reagent in organic synthesis and as an intermediate for preparing other compounds.
  • Biological Research: The compound is under investigation for its potential therapeutic applications, such as developing new drugs or treatments targeting specific biological pathways.
  • Industrial Use: It finds applications in producing specialty chemicals and as a precursor for various industrial processes.

Studies on the interactions of N'-Hydroxy-1-methoxycyclohexane-1-carboximidamide have revealed its capability to engage with specific molecular targets. This interaction can lead to enzyme inhibition and modulation of protein functions, which are critical for understanding its potential therapeutic roles in medicine.

Similar Compounds

N'-Hydroxy-1-methoxycyclohexane-1-carboximidamide shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructural Features
N'-Hydroxy-1-methoxycyclopentane-1-carboximidamideSimilar hydroxylamine and methoxy groups
N-hydroxy-N'-methylureaContains hydroxylamine but differs in functional groups
N-hydroxy-N'-(4-nitrophenyl)carboximidamideSimilar imidamide structure but with different substituents

The uniqueness of N'-Hydroxy-1-methoxycyclohexane-1-carboximidamide lies in its cyclohexane framework combined with the methoxy group, setting it apart from other similar compounds that may lack this specific arrangement or functional groups.

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

172.121177757 g/mol

Monoisotopic Mass

172.121177757 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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